molecular formula C15H12N2O B2870019 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 171734-89-7

1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B2870019
CAS No.: 171734-89-7
M. Wt: 236.274
InChI Key: NDDGBIJCCYTIJA-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a benzyl group at the N1 position and a formyl group at the C3 position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive indole and azaindole derivatives. The compound is synthesized via N1-alkylation of 1H-pyrrolo[2,3-b]pyridine precursors using benzyl bromide under basic conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylpyrrolo[2,3-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-11-13-10-17(9-12-5-2-1-3-6-12)15-14(13)7-4-8-16-15/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDGBIJCCYTIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2N=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare pyrrolopyridine derivatives . These methods typically involve the use of starting materials such as substituted anilines and ketones, followed by cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

    Reduction: 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several scientific research applications, including:

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrrolo[2,3-b]pyridine-3-carbaldehyde Derivatives

Compound Name Substituents (Position) Molecular Weight Key Structural Notes
1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Benzyl (N1), Formyl (C3) 276.30* High lipophilicity; steric bulk at N1
1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Ethyl (N1), Formyl (C3) 188.20 Reduced steric hindrance vs. benzyl
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Bromo (C5), Formyl (C3) 239.03 Electrophilic C5 position for cross-coupling
5-(3,4-Dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde Tosyl (N1), 3,4-Dimethoxyphenyl (C5) 482.50 Enhanced electron density from aryl group

*Calculated based on and .

Key Observations :

  • C5 Functionalization : Bromo or aryl substituents at C5 (e.g., 5-bromo or 5-(3,4-dimethoxyphenyl)) modulate electronic properties and reactivity. Bromo derivatives enable Suzuki-Miyaura cross-coupling, while aryl groups enhance π-π stacking interactions .

Comparison :

  • The benzyl derivative is synthesized via straightforward alkylation, whereas bromo or aryl-substituted analogs require additional steps (e.g., cross-coupling or formylation).
  • Tosyl protection (e.g., in 5-(3,4-dimethoxyphenyl)-1-tosyl derivative) improves stability during functionalization but necessitates deprotection for biological assays .

Physicochemical Properties

Table 3: Solubility and Pharmacokinetic Considerations

Compound Name Aqueous Solubility* logP (Predicted) Key Challenges
This compound Low ~3.5 Requires solubilizing agents (e.g., HP-β-CD)
1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Moderate ~2.8 Improved solubility vs. benzyl derivative
Thieno[2,3-b]pyridine analogs Very Low ~4.0 Poor bioavailability; frequent use of cyclodextrins

*Based on analog data from and .

Key Insights :

  • The benzyl group reduces aqueous solubility compared to smaller alkyl chains (e.g., ethyl), mirroring trends observed in thieno[2,3-b]pyridines .
  • Nitrogen substitution in pyrrolo[2,3-b]pyridines (vs. sulfur in thieno analogs) marginally improves solubility but still necessitates formulation optimization .

Table 4: Reported Bioactivity of Selected Derivatives

Compound Name Biological Target IC₅₀/EC₅₀ Notes
5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Trypanosoma brucei (antiparasitic) 10 µM Enhanced activity from 3,4-dimethoxyphenyl
Thieno[2,3-b]pyridine derivatives Anticancer (in vitro) 0.1–5 µM Limited by poor solubility
This compound Not reported N/A Potential for derivatization via aldehyde group

Key Findings :

  • Substitution at C5 with electron-rich groups (e.g., 3,4-dimethoxyphenyl) significantly enhances antiparasitic activity .
  • The benzyl derivative’s biological profile remains underexplored but is a promising candidate for further functionalization given its reactive aldehyde group.

Biological Activity

1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring fused to a pyrrole ring, with a benzyl group attached to the nitrogen atom and an aldehyde group at the 3-position of the pyridine ring. Its molecular formula is C15H14N2OC_{15}H_{14}N_2O and it has a low molecular weight which may enhance its bioavailability in therapeutic applications.

Target Interaction:
The primary target of this compound is the FGFR family (FGFR1, FGFR2, and FGFR3). The compound interacts with these receptors by forming hydrogen bonds with specific amino acids in the hinge region, leading to receptor dimerization and autophosphorylation. This activation triggers downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are crucial for cell proliferation and survival .

Biochemical Pathways:
Upon binding to FGFRs, the compound induces significant cellular effects including:

  • Inhibition of Cell Proliferation: In vitro studies have demonstrated that it effectively inhibits the proliferation of breast cancer 4T1 cells.
  • Induction of Apoptosis: The compound has been shown to promote apoptosis in cancer cells through its action on FGFR signaling pathways .

In Vitro Studies

Recent studies have highlighted the efficacy of this compound in various cancer models. For instance:

  • Proliferation Inhibition: The compound exhibited IC50 values against FGFRs ranging from 7 nM to 712 nM across different receptor subtypes. Notably, it inhibited breast cancer cell lines significantly while also affecting their migration and invasion capabilities .

Case Studies

A notable case study involved the evaluation of several derivatives of this compound. Among these derivatives, compound 4h showed pronounced anti-proliferative effects with IC50 values indicating strong inhibitory activity against FGFRs. This suggests that modifications to the core structure can enhance biological activity and selectivity for specific targets .

Comparison with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

CompoundStructure CharacteristicsBiological Activity
1H-Pyrrolo[2,3-b]pyridineLacks benzyl and aldehyde groupsLess complex; potentially less bioactive
1-Benzyl-1H-pyrrolo[2,3-b]pyridineSimilar structure but without aldehydeModerate activity; structure-dependent
4h (Derivative)Enhanced modifications for improved activityPotent FGFR inhibitor; significant apoptosis induction

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